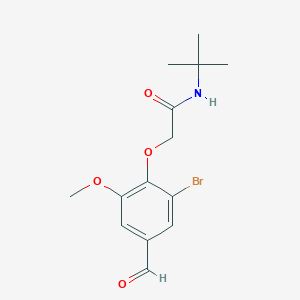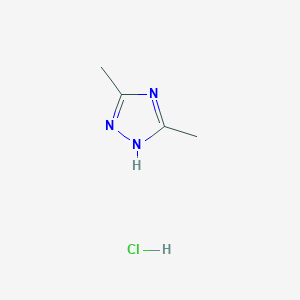
4-Cyano-3-(methylthio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H7NO2S. It is a derivative of benzoic acid, featuring a cyano group (-CN) at the 4-position and a methylthio group (-SCH3) at the 3-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-(methylthio)benzoic acid typically involves the introduction of the cyano and methylthio groups onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chlorobenzoic acid, undergoes substitution with a thiol reagent to introduce the methylthio group. This is followed by a cyanation reaction to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-3-(methylthio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyano-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyano-3-(methylthio)benzoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the methylthio group can engage in hydrophobic interactions and sulfur-based chemistry. These interactions can modulate the activity of enzymes and receptors, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanobenzoic acid: Lacks the methylthio group, making it less hydrophobic.
3-Methylthio-benzoic acid: Lacks the cyano group, affecting its reactivity and interaction with biological targets.
4-Methylthio-benzoic acid: Similar structure but without the cyano group, leading to different chemical properties.
Uniqueness
4-Cyano-3-(methylthio)benzoic acid is unique due to the presence of both the cyano and methylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H7NO2S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
4-cyano-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7NO2S/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) |
Clave InChI |
JYWUEFVZWVXAOD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13003607.png)


![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)

![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)



![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)


